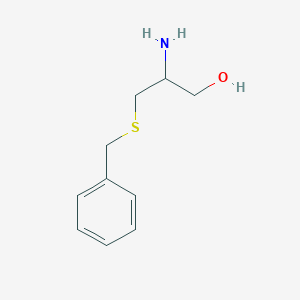
5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE: is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a bromo-fluorophenyl group and a methyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Substitution Reactions: The bromo-fluorophenyl group is introduced through substitution reactions using reagents like 3-bromo-4-fluoroaniline.
Methylation: The methyl group is added via methylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated functional groups.
Substituted Derivatives: Products with different substituents replacing the bromo or fluoro groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Agriculture: The compound is investigated for its use as a pesticide or herbicide.
Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 5-(3-BROMO-4-FLUOROPHENYL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluorophenol: A compound with similar bromo and fluoro substituents but lacking the triazole ring.
(3-Bromo-4-fluorophenyl)boronic acid: Another compound with similar substituents but different functional groups.
Uniqueness:
Structural Features: The presence of both bromo and fluoro substituents on the phenyl ring, along with the triazole ring, makes this compound unique.
Biological Activity: The combination of these structural features contributes to its distinct biological activities, such as enzyme inhibition and antimicrobial properties.
Propriétés
Formule moléculaire |
C9H7BrFN3S |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,13,15) |
Clé InChI |
QFZZNBUQUJCTCP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NNC1=S)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Bromophenoxy)ethyl]hydrazine](/img/structure/B12440889.png)
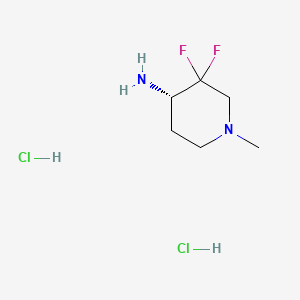
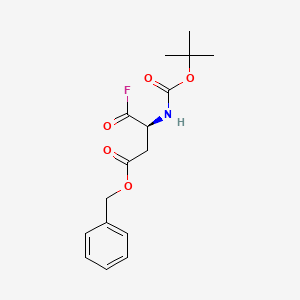
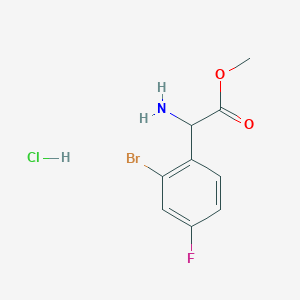
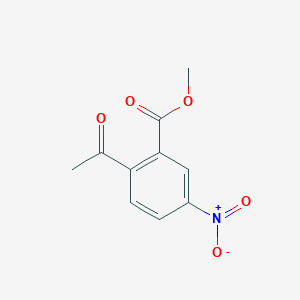
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
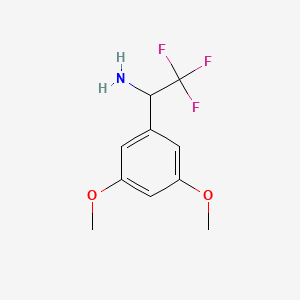
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
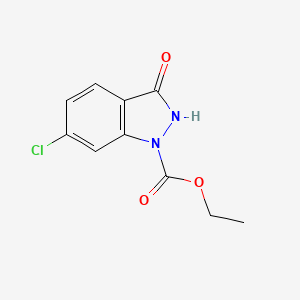
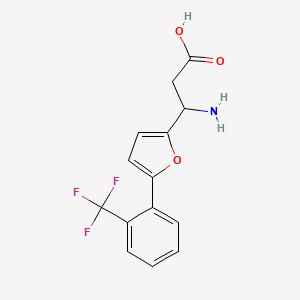
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)
